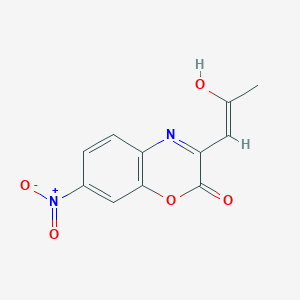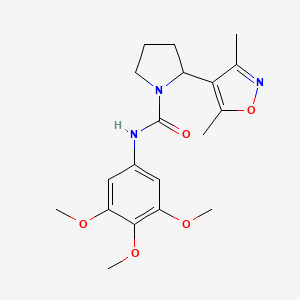![molecular formula C21H14Cl2N2OS B6091409 2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6091409.png)
2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol, also known as MBTH, is a synthetic organic compound that has been widely used in scientific research. It is a potent antioxidant and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol is related to its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. This compound can also chelate metal ions, which can reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce lipid peroxidation, protect against DNA damage, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol in lab experiments is its potent antioxidant activity. This can be useful in studies where oxidative stress is a factor. Additionally, this compound is relatively easy to synthesize and is commercially available. One limitation of using this compound is that it can be toxic at high concentrations. Care should be taken when handling this compound to avoid exposure.
Zukünftige Richtungen
There are several future directions for research involving 2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol. One area of interest is its potential as a therapeutic agent for the treatment of diseases associated with oxidative stress, such as Alzheimer's disease. Additionally, this compound could be used as a tool for the determination of various analytes in biological samples. Further studies could also investigate the potential of this compound as a colorimetric reagent for the determination of other metal ions.
Synthesemethoden
2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol can be synthesized using a multi-step process. The first step involves the reaction of 5-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2,4-dichloro-6-formylphenol to form this compound.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol has been used in a variety of scientific research applications. One of the most common uses of this compound is as an antioxidant. It has been shown to scavenge free radicals and protect against oxidative stress. This compound has also been used as a reagent in the determination of various analytes, including carbohydrates, amino acids, and proteins. Additionally, this compound has been used as a colorimetric reagent for the determination of iron and copper ions.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-2-7-19-18(8-12)25-21(27-19)13-3-5-16(6-4-13)24-11-14-9-15(22)10-17(23)20(14)26/h2-11,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUBQYSOMXWBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6091331.png)
![4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B6091335.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6091343.png)
![5-[4-(diethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6091356.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-ethoxy-4-hydroxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6091380.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B6091386.png)
![2-(1-[(6-methyl-2-pyridinyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6091387.png)



![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6091434.png)

